

Technical Guide: 5-Chloro-2-methylpyridine – Chemical Properties & Synthetic Utility[1]

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Compound of Interest

Compound Name: 5-Chloro-2-methylpyridine

CAS No.: 72093-07-3

Cat. No.: B1585889

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Executive Summary

5-Chloro-2-methylpyridine (CAS 72093-07-3), often abbreviated as 5-CMP, represents a "privileged scaffold" in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from its dual-functional nature: the electrophilic pyridine ring deactivated by the chlorine atom at the C5 position, and the nucleophilic/acidic methyl group at the C2 position. This guide details the physicochemical profile, advanced reactivity mechanisms (including Pd-catalyzed cross-coupling and benzylic oxidation), and validated experimental protocols for this critical intermediate.

Part 1: Chemical Profile & Physicochemical Dynamics[1]

5-CMP is characterized by a high degree of stability relative to its 2-chloro isomers, primarily due to the steric and electronic positioning of the chlorine atom away from the ring nitrogen.[1]

Table 1: Physicochemical Properties



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Part 2: Synthetic Utility in Drug Discovery & Agrochemicals[1]

The 5-CMP scaffold is a precursor to high-value downstream targets.[1] Its primary industrial value lies in its conversion to 5-chloropicolinic acid and trichloromethyl derivatives.[1]

Pharmaceutical Applications

- Antibiotics (Cefditoren Pivoxil): 5-CMP is oxidized to 5-chloropicolinic acid (5-CPA), a key side-chain intermediate for third-generation cephalosporins.[1] The electron-withdrawing chlorine enhances metabolic stability and lipophilicity of the final drug.
- Kinase Inhibitors (ERK2): The scaffold serves as a starting material for 2-chloro-4-iodo-5-methylpyridine, a building block for ERK2 inhibitors used in oncology to target the MAPK/ERK pathway.[1]
- Antihypertensives: Derivatives of 5-CPA act as dopamine
-hydroxylase inhibitors.[1][5]

Agrochemical Applications

- Herbicides (Fluazifop-p-butyl): 5-CMP is radically chlorinated to 2-chloro-5-(trichloromethyl)pyridine, a precursor to aryloxyphenoxypropionate herbicides ("Fops") which control grass weeds.[1]

Part 3: Advanced Reactivity & Functionalization[1]

The reactivity of 5-CMP is defined by three distinct vectors: Benzylic C-H activation, Pyridine N-oxidation, and C-Cl Cross-Coupling.[1]

Mechanism 1: Benzylic Oxidation (The Gateway Reaction)

The methyl group at C2 is "activated" by the electron-deficient pyridine ring. Strong oxidants (KMnO₄) or radical halogenation (NBS) can functionalize this position.

- Pathway: 5-CMP

5-Chloropicolinic Acid.[1]

- Challenge: Preventing over-oxidation or decarboxylation requires pH control during workup.

Mechanism 2: N-Oxidation & Rearrangement

Oxidation of the nitrogen with mCPBA or H₂O₂ yields the N-oxide (CAS 20173-49-3).[1] This activates the C6 position for nucleophilic attack or allows for Boekelheide rearrangement to introduce oxygen at the methyl group.

Mechanism 3: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The C5-Cl bond is deactivated compared to C2-halides.[1] Successful coupling requires electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step of the Pd(0) cycle.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Chloropicolinic Acid (Oxidation)

This protocol converts the methyl group to a carboxylic acid, essential for Cefditoren synthesis.

Reagents: 5-CMP (1.0 eq), KMnO₄ (2.5 eq), Water (Solvent), HCl (workup). Safety: Exothermic reaction; KMnO₄ is a strong oxidant.

- Setup: Charge a 3-neck flask with 5-CMP (12.7 g, 100 mmol) and water (150 mL). Heat to 70°C.
- Addition: Add KMnO₄ (39.5 g, 250 mmol) portion-wise over 2 hours. Critical: Maintain temperature between 75-85°C to prevent thermal decomposition.[1]
- Reaction: Stir at 85°C for 4 hours until the purple color persists (indicating excess oxidant).
- Workup: Filter hot to remove MnO₂ precipitate. Wash the cake with hot water.
- Isolation: Cool the filtrate to 5°C. Acidify with conc. HCl to pH 1.5. The white precipitate (5-chloropicolinic acid) is filtered and dried.
 - Yield Target: 75-85%.
 - Validation: ¹H NMR (DMSO-d₆):
8.7 (d, 1H), 8.1 (d, 1H), 13.5 (br s, COOH).

Protocol B: Suzuki-Miyaura Coupling at C5

Coupling 5-CMP with Phenylboronic acid.[1]


Reagents: 5-CMP (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 eq), Toluene/Water (10:1).

- Degassing: Sparge Toluene/Water mixture with Argon for 30 mins.
- Loading: In a glovebox or under Argon flow, add Pd(OAc)₂, SPhos, and Boronic acid to the reaction vessel. Add 5-CMP and Base.[1]
- Reaction: Heat to 100°C for 12 hours. The SPhos ligand is crucial to activate the deactivated C5-Cl bond.[1]

- Purification: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

Part 5: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways from the 5-CMP scaffold.

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Figure 1: Divergent synthetic utility of 5-CMP showing oxidation, radical halogenation, and cross-coupling pathways.

Part 6: Handling & Safety Data[1]

- Hazard Class: Irritant (Skin/Eye), Acute Tox 4 (Oral).
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is hygroscopic and sensitive to oxidation over long periods.
- Incompatibility: Strong oxidizing agents, strong acids.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Cl content).

References

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